molecular formula C10H7BrN2OS B4657591 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide

5-bromo-N-4-pyridinyl-2-thiophenecarboxamide

Cat. No. B4657591
M. Wt: 283.15 g/mol
InChI Key: ZUWIULLFMXXWRR-UHFFFAOYSA-N
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Description

5-bromo-N-4-pyridinyl-2-thiophenecarboxamide, also known as BPTC, is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

5-bromo-N-4-pyridinyl-2-thiophenecarboxamide acts as a competitive antagonist of mGluR5 by binding to the allosteric site of the receptor. This prevents the binding of glutamate, the natural ligand of the receptor, and thereby inhibits its downstream signaling pathways.
Biochemical and Physiological Effects:
5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, suggesting its potential application in the treatment of anxiety disorders. 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has also been shown to reduce drug-seeking behavior in animal models, suggesting its potential application in the treatment of addiction. In addition, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been shown to have neuroprotective effects and may have potential application in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has several advantages for lab experiments. It is a highly selective antagonist of mGluR5 and does not have significant off-target effects. It is also relatively stable and can be easily synthesized in large quantities. However, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has some limitations for lab experiments. It has poor solubility in water, which can limit its application in some experiments. In addition, its effects can vary depending on the animal model used, which can make it difficult to compare results across studies.

Future Directions

There are several future directions for the study of 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide. One potential direction is to investigate its potential application in the treatment of other neurological disorders such as Huntington's disease and Alzheimer's disease. Another potential direction is to investigate its potential application in the treatment of pain, as mGluR5 has been implicated in pain signaling pathways. Finally, further studies are needed to investigate the long-term effects of 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide and its potential side effects.
Conclusion:
In conclusion, 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide is a chemical compound that has gained significant attention in scientific research due to its various biochemical and physiological effects. It has potential application in the treatment of various neurological disorders and has several advantages for lab experiments. Further studies are needed to investigate its potential application in other areas and to investigate its long-term effects.

Scientific Research Applications

5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has been extensively studied for its potential application in neuroscience research. It has been shown to act as a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as anxiety, depression, and addiction. 5-bromo-N-4-pyridinyl-2-thiophenecarboxamide has also been studied for its potential application in the treatment of Parkinson's disease and schizophrenia.

properties

IUPAC Name

5-bromo-N-pyridin-4-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2OS/c11-9-2-1-8(15-9)10(14)13-7-3-5-12-6-4-7/h1-6H,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWIULLFMXXWRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(pyridin-4-yl)thiophene-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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